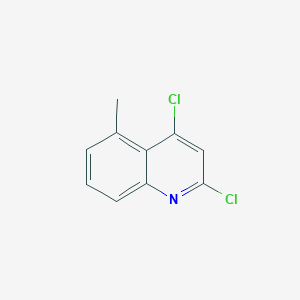

2,4-Dichloro-5-methylquinoline

Description

General Significance of Halogenated Quinolines as Heterocyclic Systems

Quinoline (B57606), a heterocyclic aromatic compound, forms the core of a vast array of molecules that are indispensable in various fields of chemical and medical science. researchgate.net The introduction of halogen atoms onto this scaffold gives rise to halogenated quinolines, a class of compounds with significant utility and diverse applications. researchgate.net Halogenation can profoundly influence a molecule's electronic properties, lipophilicity, and polarity, which in turn can enhance its biological activity and suitability for further chemical modifications. researchgate.net

Halogenated quinolines are recognized as crucial intermediates in organic synthesis. The halogen atoms, particularly chlorine and bromine, serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions. researchgate.net These methods allow for the regioselective introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures and the diversification of quinoline-based structures. researchgate.net This synthetic tractability has made halogenated quinolines key building blocks for creating novel compounds with tailored properties. researchgate.netresearchgate.net

Beyond their role as synthetic intermediates, halogenated quinolines are prominent for their wide-ranging pharmacological activities. rsc.org Researchers have discovered that these compounds can exhibit potent antibacterial properties, including the ability to eradicate drug-resistant bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics. cncb.ac.cnnih.govnih.gov The position and nature of the halogen substituents on the quinoline ring can be synthetically tuned to optimize these biological effects. cncb.ac.cnnih.gov

Contextualization of 2,4-Dichloro-5-methylquinoline within Dihalogenated Quinoline Chemistry

Within the broader class of halogenated quinolines, dihalogenated derivatives, particularly those with chlorine atoms at the 2- and 4-positions, represent a synthetically important subclass. The reactivity of the chloro-substituents at these positions differs, allowing for selective nucleophilic substitution reactions. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. This differential reactivity is a cornerstone of their synthetic utility, enabling sequential and regioselective functionalization.

This compound is a specific example within this subclass. Its synthesis has been reported through the reaction of meta-toluidine with diethyl malonate followed by treatment with phosphoryl chloride. rsc.org However, such reactions starting from meta-substituted anilines can potentially lead to isomeric products. rsc.org For instance, the reaction with meta-toluidine could yield both this compound and 2,4-dichloro-7-methylquinoline (B1427143). rsc.org Unambiguous synthesis and thorough spectroscopic analysis are therefore critical for correct structural assignment. rsc.org A nine-stage synthesis starting from 2-methyl-6-nitroaniline (B18888) has been used to create an authentic sample of this compound for comparison. rsc.org

The presence of the methyl group at the 5-position, adjacent to the C-4 chlorine, can influence the steric and electronic environment of the reactive sites, potentially modulating its reactivity compared to its non-methylated or isomeric counterparts.

Academic Research Scope and Objectives Pertaining to this compound

The primary focus of academic research on this compound and related 2,4-dichloroquinolines has been their application as versatile synthons for building more complex heterocyclic systems. The differential reactivity of the two chlorine atoms is a key area of investigation, allowing chemists to develop selective substitution strategies.

Research objectives often include:

Exploring Nucleophilic Substitution Reactions: A significant body of research investigates the sequential displacement of the chlorine atoms by various nucleophiles. For example, studies have shown that the C-4 chlorine can be selectively replaced, leaving the C-2 chlorine intact for subsequent transformations. mdpi.com This allows for the stepwise introduction of different functional groups.

Synthesis of Fused Heterocyclic Systems: this compound serves as a precursor for the synthesis of polycyclic aromatic compounds and fused heterocyclic systems. For example, it can be used in reactions to construct dibenzo[b,g] cncb.ac.cnnih.govnaphthyridines and other complex ring systems. researchgate.net

Investigating Reaction Mechanisms and Orientation Effects: Studies have focused on understanding the factors that control the regioselectivity of both the initial synthesis of substituted dichloroquinolines and their subsequent reactions. rsc.org This includes re-examining historical syntheses and using modern spectroscopic techniques to confirm the structures of the resulting isomers. rsc.org

Crystallographic and Structural Analysis: The solid-state structure and intermolecular interactions of chlorinated quinolines, including this compound, have been studied to understand their molecular packing and hydrogen bonding patterns. rasayanjournal.co.in This fundamental knowledge is crucial for designing materials and understanding structure-property relationships.

The data below illustrates typical starting materials and the resulting isomeric products in the synthesis of dichloroquinolines, highlighting the need for careful product identification.

| Starting Anilide | Isomeric Products | Approximate Ratio |

| meta-Toluidine | This compound & 2,4-Dichloro-7-methylquinoline | 45 : 55 |

| meta-Anisidine | 2,4-Dichloro-5-methoxyquinoline & 2,4-Dichloro-7-methoxyquinoline | 25 : 75 |

| 3,4-Dimethylaniline | 2,4-Dichloro-5,6-dimethylquinoline & 2,4-Dichloro-6,7-dimethylquinoline | 50 : 50 |

Table based on reported orientation effects in the synthesis of 2,4-dichloroquinolines. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTYBONINZZLPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 2,4 Dichloro 5 Methylquinoline

Nucleophilic Substitution Reactions at Halogenated Positions (C-2 and C-4)

The pyridine (B92270) moiety of the quinoline (B57606) ring is electron-deficient, which facilitates the displacement of the chloro substituents at the C-2 and C-4 positions by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reactivity of these positions is not identical, often allowing for regioselective functionalization.

In the 2,4-dichloroquinoline (B42001) system, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C-4. Consequently, monosubstitution reactions under mild conditions predominantly yield 4-substituted-2-chloroquinolines. The substitution of the second chlorine atom at C-2 typically requires harsher reaction conditions, such as higher temperatures. stackexchange.comnih.gov

A clear example of this regioselectivity is observed in alkoxy-dehalogenation reactions. Studies on 2,4-dihalogenoquinolines have demonstrated the regioselective conversion to 2-alkoxy-4-halogenoquinolines, highlighting the preferential reactivity of the C-4 position. rsc.org This allows for the sequential introduction of different nucleophiles, first at C-4 and subsequently at C-2, providing a pathway to dissymmetrically substituted quinolines.

Table 1: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloroquinolines

| Position | Relative Reactivity | Typical Reaction Conditions | Product of Monosubstitution |

|---|---|---|---|

| C-4 | Higher | Mild (e.g., lower temperature, shorter reaction time) | 4-Nu-2-chloro-5-methylquinoline |

| C-2 | Lower | Harsh (e.g., higher temperature, prolonged heating) | 2-Nu-4-chloro-5-methylquinoline (less common) |

The established regioselectivity extends to a variety of nitrogen, sulfur, and azide nucleophiles, enabling the synthesis of a broad spectrum of 4-substituted quinoline derivatives.

Amino Groups: Reactions with primary and secondary amines, including anilines and benzylamines, proceed smoothly at the C-4 position to yield the corresponding 4-amino-2-chloroquinoline derivatives. nih.govmdpi.com These reactions are fundamental in medicinal chemistry for the synthesis of bioactive scaffolds. nih.gov

Hydrazino Group: The chlorine at C-4 can be displaced by hydrazine. For instance, the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with hydrazine was shown to selectively substitute the C-4 position, while the C-2 chloro group remained intact. mdpi.com Complete substitution to form a 2,4-dihydrazino derivative requires forcing conditions and can be influenced by the nature of the substituent at C-2. mdpi.com

Thiol Groups: Thiolates are effective nucleophiles for the substitution of the C-4 chlorine. The reaction of 2,4-dichloroquinolines with thiols like ethanethiol or thiophenol results in the formation of 4-(alkyl/aryl)thio-2-chloroquinolines. mdpi.com

Azido Group: The introduction of an azido group is readily achieved by reacting the dichloroquinoline substrate with sodium azide. arkat-usa.org This reaction typically occurs under mild conditions and provides a versatile intermediate that can be further transformed, for example, through thermal cyclization or reduction to an amino group. arkat-usa.org

Table 2: Examples of Nucleophilic Substitution at C-4 of Dichloroquinolines

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Aniline (B41778), Benzylamine | 4-Amino-2-chloroquinoline | nih.govmdpi.com |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazino-2-chloroquinoline | mdpi.com |

| Thiol | Thiophenol | 4-(Phenylthio)-2-chloroquinoline | mdpi.com |

| Azide | Sodium Azide | 4-Azido-2-chloroquinoline | arkat-usa.org |

Reactions Involving the Methyl Group at C-5 (e.g., Oxidation, Halogenation)

The methyl group at the C-5 position, being attached to the aromatic quinoline core, exhibits reactivity characteristic of a benzylic carbon. It can undergo oxidation, halogenation, and C-H activation/functionalization reactions.

Oxidation: The benzylic methyl group can be oxidized to various functional groups, including aldehydes and carboxylic acids. Reagents like selenium dioxide (SeO₂) are effective for the oxidation of methyl groups on quinoline rings to afford the corresponding aldehydes. rsc.org More vigorous oxidation, for instance with hot alkaline potassium permanganate (KMnO₄), can convert the methyl group into a carboxylic acid. youtube.com

Halogenation: While electrophilic halogenation of the quinoline ring itself is a known process rsc.orgresearchgate.net, the methyl group can undergo free-radical halogenation at the side chain under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). This would produce 2,4-dichloro-5-(halomethyl)quinolines, which are valuable intermediates for further nucleophilic substitution at the methyl group.

The reaction of methylquinolines with thionyl chloride (SOCl₂) provides a striking example of complex side-chain transformation. While direct studies on the 5-methyl isomer are limited, extensive research on 2- and 4-methylquinolines reveals a unique reaction pathway. When heated with thionyl chloride, 2-methylquinolines are converted into dichloro(2-quinolyl)methanesulphenyl chlorides. rsc.orgresearchgate.net Similarly, 4-methylquinolines react with hot thionyl chloride to yield either 4-chloro rsc.orgrsc.orgdithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. rsc.org These reactions demonstrate that the methyl group can act as a handle for constructing complex, sulfur-containing heterocyclic systems.

Modern synthetic methods allow for the direct functionalization of the sp³ C-H bonds of the methyl group via cross-dehydrogenative coupling (CDC). nih.gov This strategy avoids pre-functionalization of the methyl group and offers an atom-economical route to C-C or C-N bond formation. nih.gov For example, ruthenium(II)-catalyzed amidation of 8-methylquinolines with azides has been developed to directly convert the methyl C-H bonds into C-N bonds, forming quinolin-8-ylmethanamines. researchgate.net Similar strategies, often employing photoredox or transition-metal catalysis, can be envisioned for the C-5 methyl group of 2,4-dichloro-5-methylquinoline to couple it with various partners, including other heteroarenes, alkanes, or ethers. rsc.orgacs.org

Advanced Derivatization for Complex Quinoline Architectures

The orthogonal reactivity of the chloro and methyl substituents on the this compound scaffold is a powerful tool for the synthesis of complex molecules. The previously described reactions can be employed in a sequential manner to build intricate quinoline architectures.

For instance, a synthetic sequence could begin with the regioselective substitution at the C-4 position with an amine. The remaining chloro group at C-2 could then be functionalized through a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling). Subsequently, the methyl group at C-5 could be transformed. It could be oxidized to a carboxylic acid for amide coupling or halogenated to introduce another point of diversity.

An example of building complexity from a methylquinoline precursor is the synthesis of 2,4-distyrylquinolines. In these syntheses, a 2-methylquinoline is first condensed with an aromatic aldehyde to form a 2-styrylquinoline. nih.govnih.gov This demonstrates how the reactivity of the methyl group can be harnessed to extend the conjugation and complexity of the quinoline system. By combining such C-C bond-forming reactions at the methyl group with the versatile nucleophilic substitution chemistry at the C-2 and C-4 positions, this compound serves as a highly adaptable platform for constructing novel and functionally diverse molecular structures.

Annulation and Coupling Reactions with 2-Methylquinolines

The strategic derivatization of 2,4-dichloroquinolines through annulation and coupling reactions provides a powerful toolkit for the construction of fused heterocyclic systems and bi-heterocyclic compounds. While specific literature on the direct reaction of this compound with 2-methylquinolines is limited, the reactivity of the 2,4-dichloroquinoline core serves as a valuable model for predicting potential synthetic pathways.

One of the most prominent methods for forming new carbon-carbon bonds at the chlorinated positions is through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been extensively utilized for the functionalization of chloro-substituted heterocycles. Reactions such as the Suzuki, Sonogashira, and Heck couplings allow for the introduction of a wide variety of substituents at the C2 and C4 positions of the quinoline ring.

The differential reactivity of the C2 and C4 chlorine atoms can often be exploited to achieve regioselective functionalization. The chlorine at the C2 position is generally more susceptible to nucleophilic substitution and oxidative addition to a low-valent metal catalyst due to the electronic influence of the adjacent nitrogen atom. This inherent reactivity allows for a stepwise approach to disubstitution, where one chlorine atom can be selectively replaced, followed by a subsequent reaction at the other position.

A hypothetical coupling reaction between this compound and a suitably functionalized 2-methylquinoline, such as one bearing a boronic acid or a terminal alkyne, could proceed via a palladium-catalyzed pathway. For instance, a Suzuki coupling could be envisioned to link the two quinoline units, forming a biquinoline structure. The precise conditions, including the choice of catalyst, ligand, and base, would be crucial in achieving the desired product and optimizing the yield.

The Friedländer annulation, a classic method for quinoline synthesis, typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netwikipedia.orgnih.govorganic-chemistry.org While not a direct reaction of this compound, this methodology is fundamental to the synthesis of the quinoline core itself and can be adapted to create complex, substituted quinolines which could then undergo further modifications. rsc.orgorganic-chemistry.org

Below is a hypothetical reaction scheme illustrating a potential Suzuki coupling reaction.

Table 1: Hypothetical Suzuki Coupling of this compound with 2-Methylquinoline-x-boronic acid

| Entry | Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product |

| 1 | This compound | 2-Methylquinoline-6-boronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 2-Chloro-4-(2-methylquinolin-6-yl)-5-methylquinoline |

| 2 | This compound | 2-Methylquinoline-8-boronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 4-Chloro-2-(2-methylquinolin-8-yl)-5-methylquinoline |

This table represents a conceptual synthetic approach, as direct literature precedent for this specific reaction is not available.

C–H Bond Functionalization Strategies for Quinoline Mimics

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. nih.govrsc.orgrsc.org In the context of quinoline chemistry, C–H activation provides a direct route to introduce new functional groups onto the quinoline scaffold without the need for pre-functionalized starting materials, thus enabling the creation of novel quinoline mimics with potentially enhanced biological or material properties. nih.govrsc.orgrsc.org

Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, has been instrumental in advancing the field of C–H functionalization of quinolines. nih.gov These methods often employ a directing group to achieve high levels of regioselectivity, guiding the metal catalyst to a specific C–H bond. For a molecule like this compound, the existing substituents can influence the site of C–H activation.

Strategies for the C–H functionalization of the quinoline core can be broadly categorized based on the position of activation:

C2-Functionalization: The C2 position of the quinoline ring is electronically activated and can be functionalized through various methods, often without the need for a strong directing group. nih.gov

C8-Functionalization: The C8-H bond is sterically accessible and can be activated through chelation-assisted pathways, where a directing group coordinates to the metal center and positions it in proximity to the C8-H bond. rsc.org

Distal C–H Functionalization: Activating C–H bonds at positions more remote from the nitrogen atom (C3, C5, C6, C7) is more challenging but has been achieved using specialized directing groups and catalytic systems. nih.gov

For this compound, several C–H bonds on the benzene (B151609) ring (C6, C7, C8) are potential sites for functionalization. The methyl group at C5 may exert some steric and electronic influence on the reactivity of the adjacent C6-H bond.

A common approach involves the use of a removable directing group that can be installed on the quinoline nitrogen or another position. This directing group then facilitates the regioselective C–H activation, and can be subsequently removed to afford the functionalized quinoline mimic.

Table 2: Potential C–H Functionalization Reactions on a Quinoline Scaffold

| Reaction Type | Catalyst System | Functional Group Introduced | Regioselectivity |

| Arylation | Pd(OAc)₂ / Ligand | Aryl | Dependent on directing group |

| Alkylation | [RhCp*Cl₂]₂ | Alkyl | Often at C8 with directing group |

| Alkenylation | Ru(p-cymene)Cl₂]₂ | Alkenyl | Site-selectivity can be controlled |

| Acetoxylation | Pd(OAc)₂ | Acetoxy | Can be directed to various positions |

This table provides examples of C–H functionalization reactions that have been successfully applied to the general quinoline scaffold and could potentially be adapted for this compound.

The development of C–H functionalization strategies for halogenated quinolines like this compound is of particular interest as it would allow for the late-stage introduction of molecular complexity, providing rapid access to a diverse library of novel compounds for biological screening and materials science applications.

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dichloro 5 Methylquinoline

Vibrational Spectroscopy Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups and vibrational modes of a molecule. The absorption of infrared radiation corresponds to the excitation of specific vibrational modes, providing a unique fingerprint of the molecular structure.

Characteristic Absorption Bands and Vibrational Mode Assignments

The FT-IR spectrum of 2,4-dichloro-5-methylquinoline is characterized by a series of absorption bands that correspond to the various stretching and bending vibrations of its chemical bonds. The interpretation of these bands is based on established group frequency correlations and data from related quinoline (B57606) derivatives. The principal vibrational modes are assigned as follows:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the quinoline ring typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Methyl C-H Stretching and Bending: The methyl group at the C5 position gives rise to characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org Additionally, asymmetrical and symmetrical bending (scissoring) vibrations are expected around 1470-1450 cm⁻¹, with a characteristic methyl rock vibration between 1370-1350 cm⁻¹. libretexts.org

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system result in a series of sharp, medium-to-strong absorption bands in the 1650-1400 cm⁻¹ region. For quinoline and its derivatives, these bands are typically observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org

C-Cl Stretching: The presence of two chlorine atoms attached to the quinoline ring is indicated by strong absorption bands in the fingerprint region. The C-Cl stretching vibrations for chloroquinolines are generally found in the range of 760–505 cm⁻¹. spectrabase.com

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly dependent on the substitution pattern of the ring and appear in the 900-675 cm⁻¹ region. libretexts.org

The following table summarizes the expected characteristic absorption bands for this compound and their corresponding vibrational mode assignments.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 3000 - 2850 | Medium | Methyl C-H Stretching |

| 1620 - 1580 | Medium-Strong | C=N Stretching |

| 1580 - 1450 | Medium-Strong | Aromatic C=C Stretching |

| 1470 - 1450 | Medium | Asymmetrical C-H Bending (Methyl) |

| 1370 - 1350 | Medium | Symmetrical C-H Bending (Methyl Rock) |

| 900 - 675 | Strong | C-H Out-of-Plane Bending |

| 760 - 505 | Strong | C-Cl Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Spectral Investigations

The ¹H and ¹³C NMR spectra of this compound provide a complete map of the proton and carbon frameworks of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the quinoline ring. The methyl group protons would appear as a singlet in the upfield region, typically around 2.7 ppm. The aromatic protons will resonate in the downfield region, generally between 7.0 and 8.5 ppm, with their exact chemical shifts and splitting patterns being determined by their position on the ring and their coupling with neighboring protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their position on the quinoline ring. The carbon atoms bonded to the chlorine atoms (C2 and C4) are expected to be significantly deshielded and appear at lower field. The methyl carbon will resonate at a high field position. A literature reference indicates the existence of a ¹³C NMR spectrum for this compound. spectrabase.com

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.7 | Singlet | N/A |

| H-3 | ~7.4 | Singlet | N/A |

| H-6 | ~7.6 | Doublet | ~8.0 |

| H-7 | ~7.5 | Triplet | ~8.0 |

| H-8 | ~7.8 | Doublet | ~8.0 |

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~18 |

| C-3 | ~123 |

| C-4a | ~127 |

| C-6 | ~126 |

| C-7 | ~129 |

| C-8 | ~130 |

| C-8a | ~148 |

| C-5 | ~135 |

| C-2 | ~150 |

| C-4 | ~142 |

Analysis of Chemical Shifts and Coupling Constants in Dihalogenated Quinoline Systems

The presence of two chlorine atoms in the 2 and 4 positions of the quinoline ring has a profound effect on the chemical shifts of the neighboring protons and carbons. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, which deshields the nearby nuclei, causing their signals to appear at a lower field (higher ppm values) in the NMR spectrum. pdx.edu

The effect of the chlorine atoms is most pronounced on the adjacent carbon and hydrogen atoms. For instance, the C-3 proton is expected to be a singlet due to the absence of adjacent protons, and its chemical shift will be influenced by the two neighboring chlorine atoms. The protons on the benzene (B151609) ring (H-6, H-7, and H-8) will exhibit characteristic splitting patterns due to spin-spin coupling. The coupling constants (J values) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho coupling. researchgate.net

Studies on Isomer Identification via NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between isomers of this compound, such as 2,4-dichloro-6-methylquinoline or 2,4-dichloro-7-methylquinoline (B1427143). The position of the methyl group and the chlorine atoms will result in unique ¹H and ¹³C NMR spectra for each isomer.

The chemical shift of the methyl group's protons and the splitting patterns of the aromatic protons would be key differentiators. For example, in 2,4-dichloro-6-methylquinoline, the methyl group is on the benzene part of the ring system, which would lead to a different chemical shift for the methyl protons compared to the 5-methyl isomer. Furthermore, the substitution pattern on the benzene ring would change, leading to a different set of chemical shifts and coupling constants for the aromatic protons, allowing for unambiguous identification of each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

For this compound, the mass spectrum is expected to show a distinctive molecular ion peak cluster due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. ucalgary.ca Consequently, a compound with two chlorine atoms will exhibit a molecular ion (M), an M+2 peak, and an M+4 peak, with a characteristic intensity ratio of approximately 9:6:1. youtube.comwhitman.edu The molecular weight of this compound (C₁₀H₇Cl₂N) is 211.08 g/mol (for the most abundant isotopes ¹²C, ¹H, ¹⁴N, and ³⁵Cl). The mass spectrum would therefore show a molecular ion peak at m/z 211 (M), a peak at m/z 213 (M+2), and a peak at m/z 215 (M+4).

The fragmentation of the molecular ion under electron ionization would likely involve the loss of a chlorine atom, a methyl radical, or hydrogen cyanide (HCN), which is a common fragmentation pathway for quinoline derivatives. mcmaster.cacdnsciencepub.com The loss of a methyl group (CH₃) would result in a fragment ion at m/z 196. The loss of a chlorine atom (Cl) would lead to a fragment at m/z 176. Subsequent fragmentation of these primary fragments would provide further structural information. The fragmentation of methylquinolines is known to sometimes involve ring expansion before the loss of hydrogen or other small molecules. cdnsciencepub.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. mcmaster.ca Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. acs.org This high precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₀H₇Cl₂N. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N). An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides definitive confirmation of the molecular formula. The presence of two chlorine atoms is further confirmed by the characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, where the relative intensities of the peaks correspond to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇Cl₂N |

| Theoretical Exact Mass (Monoisotopic) | 210.99555 g/mol spectrabase.com |

| Nominal Mass | 211 g/mol |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to two Cl atoms |

Fragmentation Patterns and Structural Elucidation

Tandem mass spectrometry (MS/MS) provides insight into the compound's structure by analyzing its fragmentation patterns. In this technique, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation of quinoline derivatives often involves characteristic losses related to the stable heterocyclic ring system. mcmaster.canih.gov

For this compound, the fragmentation cascade is expected to be influenced by the chloro and methyl substituents. Key fragmentation pathways for quinoline systems include the loss of stable neutral molecules like hydrogen cyanide (HCN). mcmaster.ca The presence of chlorine atoms introduces pathways such as the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl). The initial fragmentation likely involves the loss of one of these substituents, followed by the characteristic cleavage of the quinoline core. Analyzing the m/z values of these daughter ions allows for the reconstruction of the molecule's connectivity, confirming the positions of the substituents.

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 212.0033 | •Cl | 177.0394 | [Monochloro-5-methylquinoline+H]⁺ |

| 212.0033 | HCl | 176.0316 | [Chloro-5-methyl-dehydroquinoline+H]⁺ |

| 177.0394 | HCN | 150.0289 | Fragment from quinoline ring cleavage |

| 176.0316 | HCN | 149.0211 | Fragment from quinoline ring cleavage |

X-ray Crystallography and Solid-State Analysis

While specific crystallographic data for this compound is not publicly available, the crystal structure of the closely related compound, 2,4-Dichloroquinoline (B42001), serves as an excellent model for analysis. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3689 (3) |

| b (Å) | 11.9215 (3) |

| c (Å) | 13.6380 (5) |

| β (°) | 98.937 (3) |

| Volume (ų) | 1665.37 (9) |

| Z (Molecules per unit cell) | 8 |

Molecular Conformation and Packing Arrangements

Analysis of 2,4-Dichloroquinoline reveals that the quinoline ring system is essentially planar, a common feature for fused aromatic systems. nih.govresearchgate.net In the crystal, these planar molecules arrange themselves in a face-to-face stacking pattern along one of the crystal axes. nih.gov The asymmetric unit of 2,4-dichloroquinoline contains two crystallographically independent molecules, which are slightly different in their orientation. nih.govresearchgate.net This stacking arrangement is driven by stabilizing π-π interactions between the aromatic rings of adjacent molecules. The introduction of a methyl group at the 5-position would likely introduce some steric hindrance, potentially altering the interplanar distances and the specific stacking geometry observed in the parent compound.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Halogenated Quinoline Crystals

Beyond these, π-π stacking interactions are significant due to the planar aromatic nature of the quinoline core. nih.gov These interactions involve the overlap of π-orbitals between parallel aromatic rings of neighboring molecules. The interplanar distances in 2,4-dichloroquinoline are between 3.27 and 3.39 Å, which is typical for such interactions. nih.gov Halogenated aromatic compounds can also participate in halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) that can interact with a nucleophilic site on an adjacent molecule. These combined forces create a stable, three-dimensional crystal lattice.

| Interaction Type | Description |

|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Weak Hydrogen Bonding | Interactions of the C–H···N and C–H···Cl type. nih.govresearchgate.net |

| Halogen Bonding | Directional interaction involving a halogen atom as an electrophilic species. |

Computational and Theoretical Investigations of 2,4 Dichloro 5 Methylquinoline

Mechanistic Studies through Computational Modeling

Energy Profiles for Reaction Pathways, e.g., Electron Transfer-Proton Transfer (ET-PT) and Hydrogen Atom Transfer (HAT)

Reaction pathways such as Electron Transfer-Proton Transfer (ET-PT) and Hydrogen Atom Transfer (HAT) are fundamental in many organic reactions. Computational chemistry allows for the detailed mapping of the energy landscapes of these processes, helping to determine the feasibility and mechanism of a reaction.

Electron Transfer-Proton Transfer (ET-PT): ET-PT mechanisms can be either stepwise (ET followed by PT, or PT followed by ET) or concerted (proton and electron transfer in a single step). nih.gov Computational studies can calculate the energies of the reactants, products, and any intermediates to build a reaction energy profile. For a hypothetical reaction involving 2,4-dichloro-5-methylquinoline, Density Functional Theory (DFT) calculations could be employed to model these pathways. The choice between a stepwise and a concerted mechanism is often dictated by the thermodynamics of the individual steps. For instance, if the initial electron transfer or proton transfer is highly endergonic, a concerted pathway might be favored to avoid high-energy intermediates. nih.gov

Hydrogen Atom Transfer (HAT): HAT is a key process in many radical reactions and involves the concerted movement of a proton and an electron. scripps.edu The feasibility of a HAT reaction is largely governed by the bond dissociation energies (BDEs) of the bonds being broken and formed. mdpi.com Computational methods can accurately predict BDEs. For this compound, a HAT reaction could involve the abstraction of a hydrogen atom from the methyl group at position 5. Theoretical calculations would be crucial in determining the BDE of this C-H bond and comparing it with the BDE of the bond formed with the abstracting radical. Kinetic studies of HAT reactions in similar N-heteroaromatic systems have been successfully supported by theoretical calculations, which help to elucidate the role of enthalpic and polar effects. researchgate.net

A hypothetical energy profile for a HAT reaction involving this compound is depicted below. This profile would show the energy of the system as it progresses from reactants to products, passing through a transition state.

Interactive Data Table: Hypothetical Energy Parameters for Reaction Pathways of this compound

| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) |

| ET-PT (Stepwise) | 0 | 25 | -10 | 25 | -10 |

| HAT | 0 | 15 | -5 | 15 | -5 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data that would be generated from computational studies.

Elucidation of Transition States and Intermediates

A cornerstone of computational reaction mechanism analysis is the identification and characterization of transition states and intermediates. youtube.comyoutube.com

Transition States: A transition state represents the highest energy point along a reaction coordinate and is a fleeting, non-isolable species. youtube.com Computational chemistry allows for the precise location of transition state structures on the potential energy surface. For reactions of this compound, such as nucleophilic aromatic substitution, computational models can predict the geometry of the transition state, including the bond lengths and angles of the forming and breaking bonds.

Interactive Data Table: Hypothetical Geometric Parameters of a Transition State for Nucleophilic Attack at C4 of this compound

| Parameter | Value |

| C4-Cl Bond Length (Å) | 2.1 |

| C4-Nucleophile Bond Length (Å) | 2.3 |

| C4 Hybridization | sp2 transitioning to sp3 |

Note: The values in this table are hypothetical and for illustrative purposes.

Computational Studies on Regioselectivity and Substituent Effects, e.g., Reactivity of Chlorine at Position 4 vs. Position 2

One of the most powerful applications of computational chemistry is in predicting and explaining the regioselectivity of reactions. For this compound, a key question is the relative reactivity of the chlorine atoms at the C2 and C4 positions towards nucleophilic substitution.

Computational studies on the closely related 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack. nih.govresearchgate.net This is attributed to a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position and a lower activation energy for nucleophilic attack at this site. nih.govresearchgate.net

Analyze the ground-state electronic properties: Calculation of partial atomic charges and analysis of the LUMO distribution would likely show that the C4 position is more electrophilic and has a larger LUMO coefficient, making it the preferred site for nucleophilic attack.

Model the reaction pathways for substitution at C2 and C4: By calculating the activation energies for the formation of the Meisenheimer intermediates at both positions, the preferred reaction pathway can be determined. The pathway with the lower activation energy will be the kinetically favored one.

The presence of the methyl group at position 5 would also exert a substituent effect. Computationally, the electronic and steric effects of this group on the reactivity of the C2 and C4 positions can be quantified. The electron-donating nature of the methyl group would slightly deactivate the ring towards nucleophilic attack, but its influence on the relative reactivity of C2 versus C4 would be a key outcome of the computational study.

Interactive Data Table: Hypothetical Calculated Parameters for Regioselectivity in this compound

| Parameter | C2 Position | C4 Position |

| Calculated Partial Charge | +0.15 | +0.25 |

| LUMO Coefficient | 0.20 | 0.35 |

| Activation Energy for Nucleophilic Attack (kcal/mol) | 22 | 18 |

Note: The values in this table are hypothetical and based on trends observed in similar systems. They serve to illustrate the expected outcome of such a computational study.

Research Applications and Broader Academic Impact of 2,4 Dichloro 5 Methylquinoline

Role as a Synthetic Intermediate in Heterocyclic Chemistry

The presence of two chlorine atoms at positions 2 and 4, which are activated towards nucleophilic substitution, renders 2,4-dichloro-5-methylquinoline a versatile precursor for a wide array of functionalized quinoline (B57606) derivatives. These derivatives are of high interest due to the prevalence of the quinoline scaffold in natural products and pharmacologically active substances. nih.gov

The differential reactivity of the two chlorine atoms allows for sequential and regioselective substitution, providing a pathway to complex, poly-substituted quinoline systems. While specific studies on the 5-methyl isomer are not extensively detailed in publicly available literature, the chemical behavior of the closely related analogue, 2,4-dichloro-8-methylquinoline (B1596889), provides a clear blueprint for its synthetic potential.

Research on 2,4-dihalo-8-methylquinolines demonstrates their conversion into a variety of substituted products through nucleophilic substitution reactions. For instance, these compounds have been subjected to azidation and hydrazination, which show interesting regioselective properties. These reactions typically occur preferentially at the more reactive C4 position, yielding 4-azido-2-chloro- and 4-hydrazino-2-chloro- quinoline derivatives, respectively. These intermediates can then be transformed into valuable aminoquinolines via methods like the Staudinger reaction, highlighting a pathway from a simple dihaloquinoline to more complex, functionalized heterocycles.

The following table summarizes typical transformations starting from a 2,4-dihaloquinoline precursor, based on the reactivity of analogous systems.

| Reagent/Condition | Product Type | Position of Substitution |

| NaN₃ (Sodium Azide) | Azidoquinoline | C4 |

| N₂H₄ (Hydrazine) | Hydrazinoquinoline | C4 |

| R-NH₂ (Amine) | Aminoquinoline | C4 |

| NaSH / Thiourea | Thioquinoline | C4 |

These transformations underscore the role of this compound as a key intermediate. The initial substitution at C4 leaves the C2 chlorine available for subsequent reactions, such as cross-coupling or further nucleophilic substitution under harsher conditions, enabling the synthesis of diverse 2,4-disubstituted quinoline derivatives.

Contribution to Methodological Development in Organic Synthesis

Polyhalogenated heteroaromatics like this compound serve as ideal platforms for the development and optimization of new synthetic methodologies. The distinct electronic environments of the C2 and C4 positions challenge chemists to develop highly regioselective reactions, leading to advancements in areas such as transition-metal-catalyzed cross-coupling.

The quest for selective C-C and C-N bond formation on polychlorinated scaffolds has driven significant innovation in catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for functionalizing halogenated heterocycles. nih.gov The study of substrates like 2,4,7-trichloroquinazoline, a system with similar electronic properties to dichloroquinolines, has been instrumental in developing sequential, site-selective coupling strategies.

In these systems, the C4 position is generally the most electrophilic and therefore the most reactive site for both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cycles. durham.ac.ukoled-intermediates.com Researchers have exploited this reactivity to develop one-pot, sequential coupling reactions. For example, a Suzuki coupling might first be performed under mild conditions to functionalize the C4 position, followed by a change in catalyst, ligand, or temperature to enable a second coupling at the less reactive C2 position. This work on analogous systems demonstrates how this compound can be a valuable substrate for probing the limits of catalyst selectivity and developing sophisticated synthetic protocols that grant precise control over the construction of highly substituted heterocyclic molecules. durham.ac.uk

Structural Motifs for Advanced Materials Research

The rigid, aromatic, and electron-deficient nature of the quinoline ring system makes it an attractive structural motif for the design of advanced functional materials. Quinoline derivatives have been investigated for applications in organic electronics, where their thermal stability and electron-transport properties are highly valued. nih.gov

Quinoline-based compounds are particularly prominent in the field of organic light-emitting diodes (OLEDs). researchgate.net They are utilized in both the light-emitting layers and the electron-transport layers of OLED devices. nih.gov The famous OLED material Tris-(8-hydroxyquinolinato)aluminum (Alq3) highlights the utility of the quinoline scaffold.

Halogenated quinolines, such as this compound, are important precursors in this field. The chlorine atoms act as versatile synthetic handles for constructing larger, conjugated molecules through cross-coupling reactions. This allows for the fine-tuning of the electronic and photophysical properties of the final material. Research has shown that other dihalogenated quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, can be used directly as the fluorescent material in an OLED device. dergipark.org.trmdpi.com Furthermore, chlorine-substituted zinc quinolate complexes have also been successfully incorporated into OLEDs. These examples establish this compound as a relevant building block whose structural core is suitable for the development of novel organic semiconductors and electroluminescent materials.

Investigation of Structure-Reactivity Relationships in Dihalogenated Quinolines

A central aspect of the chemistry of this compound is the differential reactivity of its two chlorine atoms. Understanding the electronic and steric factors that govern this reactivity is crucial for its strategic use in synthesis. The pyridine (B92270) portion of the quinoline ring is electron-deficient, which activates the chlorine atoms at the α (C2) and γ (C4) positions toward nucleophilic attack.

Theoretical and experimental studies on the analogous 2,4-dichloroquinazoline (B46505) system provide significant insight. It is well-documented that nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4 position under mild conditions. researchgate.net Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the more electrophilic center and more susceptible to nucleophilic attack. researchgate.net This leads to a lower activation energy for the formation of the Meisenheimer intermediate at the C4 position compared to the C2 position.

This regioselectivity is confirmed by numerous experimental results. For example, the reaction of 2,4-dichloroquinazoline with various amines consistently yields the 4-amino-2-chloro derivative. researchgate.net Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures. This differential reactivity allows for a stepwise functionalization strategy, as summarized in the table below.

Table of Regioselective Reactions

| Position | Reaction Type | Relative Reactivity | Typical Conditions |

|---|---|---|---|

| C4 | Nucleophilic Aromatic Substitution | High | Mild (e.g., room temp.) |

| C4 | Pd-Catalyzed Cross-Coupling | High | Mild |

| C2 | Nucleophilic Aromatic Substitution | Low | Harsh (e.g., high temp.) |

| C2 | Pd-Catalyzed Cross-Coupling | Low | Harsher |

The presence of the methyl group at the C5 position on the neighboring benzene (B151609) ring can exert a secondary electronic and steric influence on this reactivity profile, although the dominant effect remains the activation by the heterocyclic nitrogen atom.

Conclusion and Future Research Directions

Summary of Current Understanding of 2,4-Dichloro-5-methylquinoline

Our current knowledge of this compound is primarily centered around its synthesis and the inherent challenges associated with regioselectivity. The compound is a solid with a reported melting point of 88-89 °C.

The synthesis of 2,4-dichloroquinolines typically involves the reaction of an aniline (B41778) with a suitable three-carbon synthon, followed by chlorination. A common method for producing the quinoline (B57606) core is the reaction of an aniline with malonic acid in the presence of phosphorus oxychloride (POCl₃). This process is thought to proceed through the formation of an intermediate 4-hydroxy-2-quinolone, which is subsequently converted to the dichloro derivative by the excess POCl₃.

A significant challenge in the synthesis of this compound arises from the use of meta-toluidine as the starting aniline. The cyclization step can proceed in two different ways, leading to the formation of a mixture of isomeric products: the desired this compound and its isomer, 2,4-dichloro-7-methylquinoline (B1427143). The separation of these isomers can be challenging, complicating the isolation of the pure 5-methyl derivative. An unambiguous, albeit lengthy, nine-stage synthesis starting from 2-methyl-6-nitroaniline (B18888) has been developed to definitively obtain this compound and avoid the issue of isomeric mixtures.

In terms of reactivity, while no specific studies on this compound have been reported, the general reactivity pattern of 2,4-dichloroquinolines is well-established. These compounds are known to undergo nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the chlorine atom at the 2-position. This differential reactivity is attributed to the electronic influence of the ring nitrogen, which activates the C4 position for nucleophilic attack. This allows for selective functionalization at the C4 position under controlled reaction conditions, with harsher conditions generally required to substitute the C2-chloro group.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its role as a potential synthetic intermediate, there are significant knowledge gaps in our understanding of this compound. These represent numerous opportunities for future research:

Detailed Spectroscopic Characterization: Comprehensive spectroscopic data for this compound, including detailed analysis of its 1H NMR, 13C NMR, IR, and mass spectra, are not readily available in the public domain. Such data would be invaluable for its unambiguous identification and for the characterization of its derivatives.

Reactivity and Reaction Scope: There is a lack of systematic studies on the reactivity of this compound. While it is expected to follow the general reactivity pattern of 2,4-dichloroquinolines, the influence of the 5-methyl group on the reaction rates and regioselectivity of nucleophilic substitutions has not been investigated. Exploring its reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbon nucleophiles) would significantly expand its synthetic utility.

Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to this compound remains an unexplored area. The differential reactivity of the two chlorine atoms could allow for sequential, site-selective cross-coupling reactions, providing a powerful tool for the synthesis of complex, polysubstituted 5-methylquinoline (B1294701) derivatives.

Biological Activity: The biological properties of this compound and its derivatives are unknown. Given that the quinoline scaffold is a well-known pharmacophore, screening this compound and its derivatives for various biological activities (e.g., anticancer, antimicrobial, anti-inflammatory) could lead to the discovery of new therapeutic agents.

Prospects for Advanced Synthetic Strategies and Mechanistic Insights

Future research in the synthesis of this compound should focus on developing more efficient and regioselective methods to overcome the challenge of isomeric mixture formation.

Advanced Synthetic Strategies:

Catalytic and Greener Methods: There is a growing trend towards the development of more sustainable synthetic methods. Future work could explore the use of novel catalysts, such as metal-organic frameworks (MOFs) or zeolites, to improve the regioselectivity of the cyclization reaction. The use of greener solvents and energy sources, such as microwave irradiation or flow chemistry, could also lead to more efficient and environmentally friendly syntheses.

Directed Ortho-Metalation (DoM): A potential strategy to achieve regioselective synthesis could involve the use of directing groups. For instance, a suitably protected aminotoluene derivative could be used to direct metalation to the desired position before the construction of the quinoline ring, thus ensuring the formation of only the 5-methyl isomer.

C-H Activation/Functionalization: Modern synthetic methods involving the direct C-H activation and functionalization of pre-formed quinoline scaffolds could provide alternative routes to 5-methylquinoline derivatives, which could then be chlorinated.

Mechanistic Insights:

A deeper understanding of the mechanism of the cyclization reaction leading to the formation of the 5- and 7-methylquinoline (B44030) isomers is crucial for the rational design of more selective synthetic routes. Detailed mechanistic studies, potentially employing isotopic labeling and computational modeling, could elucidate the factors that govern the regioselectivity of this reaction. This knowledge could then be used to fine-tune reaction conditions or develop new catalytic systems that favor the formation of the desired 5-methyl isomer.

Future Directions in Computational Chemistry Applied to Quinoline Derivatives

Computational chemistry offers a powerful toolkit for investigating the properties and reactivity of molecules like this compound, thereby guiding experimental work.

Prediction of Spectroscopic Properties: Density Functional Theory (DFT) calculations can be employed to predict the NMR (1H and 13C) and IR spectra of this compound. These predicted spectra can aid in the interpretation of experimental data and confirm the identity of the synthesized compound.

Reactivity and Mechanistic Studies: Computational methods can be used to model the nucleophilic substitution reactions of this compound. By calculating the activation energies for nucleophilic attack at the C2 and C4 positions, the observed regioselectivity can be rationalized and the influence of the 5-methyl group on reactivity can be quantified. Furthermore, the mechanisms of more complex, metal-catalyzed cross-coupling reactions can be investigated to optimize reaction conditions and predict potential side products.

Exploring Conformational Space and Electronic Properties: For derivatives of this compound, computational methods can be used to explore their conformational preferences and electronic properties, such as molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis. This information can provide insights into their potential intermolecular interactions and reactivity.

Virtual Screening and Drug Design: Should derivatives of this compound be explored for their biological activity, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed. These methods can predict the binding affinity of these compounds to specific biological targets and guide the design of new derivatives with improved potency and selectivity.

Q & A

Q. What are the key spectroscopic techniques for characterizing 2,4-Dichloro-5-methylquinoline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the quinoline core and methyl/chloro groups. Mass spectrometry (MS) validates molecular weight (C₁₀H₇Cl₂N, 212.08 g/mol), while infrared (IR) spectroscopy identifies functional groups like C-Cl bonds. High-performance liquid chromatography (HPLC) ensures purity, particularly for intermediates synthesized via multi-step routes .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A multi-step approach is typical:

Intermediate Synthesis : Condensation of 2,4-dichlorobenzaldehyde with methylamine forms a Schiff base, followed by cyclization under acidic conditions (e.g., H₂SO₄ at 100°C) to yield the quinoline core .

Functionalization : Subsequent halogenation or methylation steps introduce substituents. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids can modify the quinoline structure .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer : Purity is evaluated using chromatographic methods (TLC for rapid screening, HPLC for quantification) and elemental analysis. Reaction intermediates (e.g., triazole derivatives) are often characterized via melting point analysis and GC-MS to confirm structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

- Methodological Answer : Catalyst selection and solvent systems significantly impact yield. For example, [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane enhances efficiency in aryl-aryl couplings. Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield . Table 1 : Optimization Parameters for Cross-Coupling

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PdCl₂(dcpf) | 1,4-Dioxane | 100°C | 92 |

| Pd(PPh₃)₄ | Toluene | 80°C | 65 |

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To address this:

- Standardization : Use established protocols (e.g., NIH/WHO guidelines for antimicrobial testing).

- Meta-Analysis : Apply systematic review frameworks to aggregate data, prioritizing studies with rigorous controls .

- Mechanistic Validation : Combine in vitro assays (e.g., enzyme inhibition) with in vivo models to confirm target engagement .

Q. How do substituent modifications influence the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Systematic SAR studies involve:

- Electron-Withdrawing Groups : Chloro at C-2/C-4 enhances electrophilicity, improving binding to biological targets (e.g., kinase active sites).

- Methyl Group Effects : The C-5 methyl group increases lipophilicity, enhancing membrane permeability. Comparative studies with 5-nitro or 5-fluoro analogs show reduced potency, highlighting steric/electronic sensitivity .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Methodological Answer :

- X-ray Crystallography : Resolves binding modes with proteins (e.g., cytochrome P450).

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (Kₐ, Kd) in real time.

- Molecular Dynamics Simulations : Predicts stability of ligand-receptor complexes under physiological conditions .

Key Challenges and Future Directions

- Synthetic Scalability : Microwave and flow chemistry methods require refinement for industrial-scale production without compromising yield .

- Toxicity Profiling : Address off-target effects using high-content screening (HCS) platforms .

- Multi-Drug Resistance : Evaluate synergy with existing antimicrobials to combat resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.